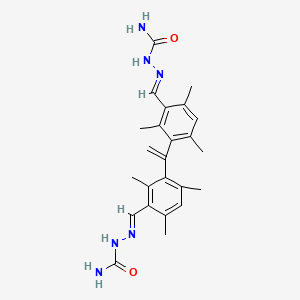

3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone often involves the reaction of aldehydes with thiosemicarbazide or its derivatives. These reactions typically yield thiosemicarbazones which can be further modified or used to synthesize complex compounds through reactions with metal ions or further derivatization. While specific synthesis pathways for this exact compound are not directly reported, related works on thiosemicarbazones provide insights into potential methods for its synthesis through similar approaches (Yusuf et al., 2012; Haque et al., 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone compounds is characterized by the presence of the thiosemicarbazide moiety, which can adopt various conformations depending on the substituents and the conditions of the environment. X-ray crystallography studies on similar compounds show that these molecules can form complex structures with metal ions, displaying interesting coordination geometries. The exact structure of 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone would likely feature a planar configuration around the thiosemicarbazone moiety, facilitating its ability to act as a ligand in metal complexes (Mohamed et al., 2015).

Chemical Reactions and Properties

Thiosemicarbazones, including those structurally related to the target compound, are known for their ability to undergo various chemical reactions, especially in the formation of metal complexes. These compounds can act as ligands, coordinating with metal ions through the nitrogen and sulfur atoms, leading to the formation of complexes with diverse structures and properties. The chemical reactivity of these compounds is significantly influenced by the substituents on the thiosemicarbazone moiety, which can alter their electronic and steric properties (Barbazán et al., 2008).

Physical Properties Analysis

The physical properties of thiosemicarbazone derivatives, including solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and the overall molecular symmetry. Compounds like 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone are expected to exhibit unique physical properties based on their molecular configuration, potentially including polymorphism and variable solubility in different solvents (Peralta et al., 2007).

Chemical Properties Analysis

The chemical properties of thiosemicarbazones, such as redox behavior, acidity/basicity of the thiosemicarbazide group, and their ability to form stable complexes with metal ions, are key areas of interest. These properties are pivotal in determining the compound's reactivity, stability, and suitability for specific applications. The presence of electron-donating or withdrawing groups on the thiosemicarbazone moiety can significantly affect these chemical properties, influencing the compound's behavior in various chemical environments (Rodrigues et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Chemical Synthesis The study of isoxazolone derivatives, which show significant biological and medicinal properties, is relevant to understanding the potential applications of complex chemical compounds like 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone. Isoxazolones serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, highlighting their importance in chemical synthesis and potential antioxidant applications (Laroum et al., 2019).

Environmental Impact and Endocrine Disruption Compounds like bisphenol A (BPA) and its alternatives have been extensively studied for their environmental impact and endocrine-disrupting potential. Given the structural complexity and potential reactivity of 3,3'-(1,1-ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone, understanding the environmental fate, behavior, and potential endocrine-disrupting effects of similar compounds is crucial. This encompasses their occurrence in aquatic environments, toxicity, and ecological risks, as well as their carcinogenic, reproductive toxicity, and endocrine disruption potential in alternative substances (Huang et al., 2012); (den Braver-Sewradj et al., 2020).

Toxicological Reviews Understanding the toxicological profile of chemical compounds is essential for assessing their safety and potential health impacts. Reviews of compounds such as ethyl tertiary-butyl ether highlight the importance of evaluating the pharmacokinetics, pharmacodynamics, and metabolic pathways to ensure the safe use of chemicals in various applications. Such reviews provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) processes, crucial for any chemical compound used in scientific research or industrial applications (Mcgregor, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-[3-[1-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]ethenyl]-2,4,6-trimethylphenyl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-12-8-14(3)21(16(5)19(12)10-27-29-23(25)31)18(7)22-15(4)9-13(2)20(17(22)6)11-28-30-24(26)32/h8-11H,7H2,1-6H3,(H3,25,29,31)(H3,26,30,32)/b27-10+,28-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDGRSKINMRWDI-ILLNUACUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=NNC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)C=NNC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=N/NC(=O)N)C)C(=C)C2=C(C=C(C(=C2C)/C=N/NC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(1,1-Ethenediyl)bis(2,4,6-trimethylbenzaldehyde) disemicarbazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)